Product packaging for Cy3B NHS Ester(Cat. No.:)

Cy3B NHS Ester

Cat. No.: B12384938
M. Wt: 657.7 g/mol
InChI Key: PLHHGVSUNRYQLJ-UHFFFAOYSA-N
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Description

Evolution of Cyanine (B1664457) Fluorophores in Research Modalities

Cyanine dyes, a class of synthetic dyes belonging to the polymethine group, were first synthesized over a century ago. wikipedia.org Initially, their primary application was in the photographic industry to increase the sensitivity range of photographic emulsions. wikipedia.org The journey of cyanine dyes into biological research began in the early 1990s, led by scientist Alan Waggoner and his colleagues at Carnegie Mellon University. biotium.comlumiprobe.com They adapted a family of cyanine dyes, originally used for creating colors on film, for biochemical labeling. biotium.comlumiprobe.com

A significant challenge with early dyes was the tendency for fluorescence to decrease upon conjugation to biomolecules, a phenomenon caused by the formation of non-fluorescent aggregates. biotium.com A major breakthrough came with the introduction of sulfonation, the addition of sulfonic acid groups to the dye structure. biotium.com This modification improved water solubility, reduced aggregation-induced self-quenching, and enhanced biocompatibility, leading to the development of the popular Cy® series of dyes, including the widely used Cy3 and Cy5. biotium.comcreative-diagnostics.com These dyes offered a broader spectral range and greater versatility compared to traditional fluorophores like fluorescein (B123965) and rhodamine. wikipedia.orgbiotium.comcreative-diagnostics.com

Further evolution focused on improving the photophysical properties of these dyes. Most cyanine dyes are susceptible to photo-isomerization around their central polymethine chain, which can lead to a loss of fluorescence upon excitation. nih.govgenelink.com This led to the development of structurally rigidified dyes. Cy3B is an example of such an advancement; its conformation is "locked," which prevents photo-isomerization and results in significantly improved fluorescence quantum yield and photostability compared to its predecessor, Cy3. nih.govgenelink.comaatbio.comaatbio.com

Significance of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

The utility of a fluorescent dye is critically dependent on its ability to be covalently attached to a target molecule. Bioconjugation chemistry provides the methods to achieve this linkage. One of the most robust and widely used methods for modifying biomolecules is through N-hydroxysuccinimide (NHS) ester chemistry. lumiprobe.comchemicalbook.com NHS esters are highly reactive compounds that are ideal for labeling molecules containing primary amine groups (–NH2). lumiprobe.comthermofisher.com

Primary amines are readily available on biomolecules; they are found at the N-terminus of all polypeptide chains and on the side chain of lysine (B10760008) residues, which are common in proteins. thermofisher.comcytivalifesciences.com The NHS ester group reacts efficiently with these primary amines under mild, slightly alkaline conditions (optimally at a pH of 8.3-8.5) to form a stable and chemically robust amide bond. lumiprobe.comthermofisher.com The reaction releases N-hydroxysuccinimide as a byproduct, which can be easily removed. thermofisher.com

The formation of NHS esters involves activating a carboxylic acid group on the fluorophore using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide. chemicalbook.comamerigoscientific.com The resulting NHS-activated dye is reasonably stable and can be purified and stored before its use in labeling reactions. chemicalbook.com This versatility and the stability of the resulting conjugate have made NHS esters a cornerstone of bioconjugation, enabling the creation of fluorescently labeled proteins, antibodies, and amine-modified nucleic acids for a vast array of applications. amerigoscientific.comaatbio.com

Academic Rationale for Investigating Cy3B NHS Ester in Contemporary Research

The academic and research rationale for the continued investigation and application of this compound stems from its superior photophysical characteristics compared to other cyanine dyes. nih.gov Cy3B was developed as an improved version of Cy3, specifically engineered to overcome limitations like photobleaching and conformational instability. aatbio.comaatbio.com Its rigidified chemical structure prevents the cis-trans isomerization that plagues many other cyanine dyes, resulting in exceptionally high fluorescence quantum yield and photostability. nih.govgenelink.comaatbio.combroadpharm.com These properties make Cy3B an extremely bright and stable orange fluorescent dye. nih.govgenelink.comaxispharm.com

Research has focused on leveraging these enhanced properties. For example, the high brightness and stability of Cy3B are particularly advantageous in demanding applications like single-molecule detection and imaging. nih.govnih.gov Studies have demonstrated that Cy3B conjugates produce less background noise and offer superior performance over other common fluorochromes. nih.govaxispharm.com

Furthermore, researchers have worked to expand the utility of Cy3B by making it more accessible for various bioconjugation strategies. While initially only available as an NHS ester or maleimide (B117702) for post-synthetic labeling of oligonucleotides, research has led to the development of Cy3B phosphoramidite (B1245037) monomers. nih.govnih.gov This allows for the direct incorporation of Cy3B into oligonucleotides during solid-phase synthesis, opening up new possibilities for creating highly fluorescent DNA probes, such as TaqMan probes and Molecular Beacons, with improved sensitivity for applications in genomics and molecular diagnostics. nih.govnih.gov The combination of a superior fluorophore (Cy3B) with a robust and versatile conjugation chemistry (NHS ester) provides a powerful tool for contemporary biological and biomedical research.

Detailed Research Findings

Photophysical and Chemical Properties of this compound

The this compound is a reactive fluorescent dye designed for covalent attachment to amine-containing molecules. Its performance is defined by its spectral characteristics and chemical reactivity.

PropertyValueSource
Molecular Formula C₃₅H₃₅N₃O₈S broadpharm.commedchemexpress.com
Molecular Weight 657.73 g/mol medchemexpress.com
Excitation Maximum (λex) ~560 - 566 nm broadpharm.comaatbio.com
Emission Maximum (λem) ~570 - 578 nm genelink.combroadpharm.com
Extinction Coefficient ~137,000 cm⁻¹M⁻¹ broadpharm.com
Fluorescence Quantum Yield (Φ) ~0.92 broadpharm.com
Reactive Group N-Hydroxysuccinimide (NHS) Ester broadpharm.comaxispharm.com
Target Functional Group Primary Amines (-NH₂) lumiprobe.comthermofisher.com
Optimal Reaction pH 8.3 - 9.3 lumiprobe.comcytivalifesciences.com

Comparative Analysis: Cy3B vs. Cy3

The rationale for using Cy3B often lies in its improved performance relative to its widely used predecessor, Cy3. The key difference is the structural rigidity of Cy3B, which prevents photo-isomerization and leads to enhanced photophysical properties. nih.govgenelink.com

FeatureCy3BCy3Source
Structural Feature Conformationally locked/rigidified polymethine chainFlexible polymethine chain nih.govgenelink.com
Photostability Significantly increasedProne to photo-isomerization and photobleaching aatbio.comaatbio.com
Fluorescence Quantum Yield Higher (e.g., up to 0.92)Lower broadpharm.comresearchgate.net
Brightness Extremely brightLess bright than Cy3B nih.govaatbio.com
Primary Application Advantage Single-molecule studies, demanding imaging applicationsGeneral fluorescence labeling, immunofluorescence creative-diagnostics.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H35N3O8S B12384938 Cy3B NHS Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H35N3O8S

Molecular Weight

657.7 g/mol

IUPAC Name

24-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate

InChI

InChI=1S/C35H35N3O8S/c1-34(2)23-15-19(16-31(41)46-38-29(39)9-10-30(38)40)5-7-25(23)36-13-11-27-21(32(34)36)18-22-28(45-27)12-14-37-26-8-6-20(47(42,43)44)17-24(26)35(3,4)33(22)37/h5-8,15,17-18,27-28H,9-14,16H2,1-4H3

InChI Key

PLHHGVSUNRYQLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)CC(=O)ON3C(=O)CCC3=O)N4C1=C5C=C6C(CC[N+]7=C6C(C8=C7C=CC(=C8)S(=O)(=O)[O-])(C)C)OC5CC4)C

Origin of Product

United States

Reactive Chemistry and Bioconjugation Mechanisms of Cy3b Nhs Ester

Amine-Reactive Properties of the NHS Ester Moiety

The core of Cy3B NHS ester's functionality lies in the N-hydroxysuccinimide ester group. This chemical entity is highly reactive towards primary amines (–NH2), which are common functional groups found in many biological macromolecules. thermofisher.comnih.gov The reaction between an NHS ester and a primary amine is a form of acylation. dutscher.com

Covalent Amide Bond Formation with Primary Amines

The reaction between the NHS ester of Cy3B and a primary amine results in the formation of a stable, covalent amide bond. glpbio.comresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide group, which is a good leaving group, and the formation of a new bond between the dye and the biomolecule. This amide linkage is robust and can withstand a range of experimental conditions, ensuring the fluorescent label remains attached to its target. glpbio.com

Specificity Towards Lysine (B10760008) Residues and N-Termini in Polypeptides

In proteins and peptides, primary amines are primarily found at two locations: the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. nih.govdutscher.comgbiosciences.com this compound will react with these accessible primary amines. dutscher.combroadpharm.com While the reaction is generally selective for primary amines, the abundance of lysine residues in most proteins can lead to multiple dye molecules being attached to a single protein. nih.gov However, it is possible to achieve a degree of selectivity for the N-terminus by carefully controlling the reaction conditions, such as pH, due to the difference in the pKa values of the α-amino group and the ε-amino group of lysine. nih.govgbiosciences.com

Optimization of Bioconjugation Conditions

The efficiency and specificity of the labeling reaction with this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as pH, buffer composition, and solvent is crucial for successful bioconjugation.

Influence of pH on Reaction Efficiency

The pH of the reaction mixture is a critical factor. interchim.fr The reaction between the NHS ester and the primary amine requires the amine to be in its non-protonated, nucleophilic state. gbiosciences.comjenabioscience.com This is favored at alkaline pH values. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. jenabioscience.comrsc.org This hydrolysis reaction deactivates the dye, rendering it incapable of conjugating to the biomolecule. Therefore, a balance must be struck. The optimal pH for most NHS ester conjugations is typically in the range of 8.2 to 9.3. dutscher.comjenabioscience.comscientificlabs.comvwr.com For instance, studies have shown that for labeling antibodies, optimal results can be achieved at a pH of 8.3 or 9.3. jenabioscience.comscientificlabs.comvwr.com

Considerations for Buffer Composition and Solvent Selection

The choice of buffer is equally important. Buffers containing primary amines, such as Tris, are incompatible with NHS ester reactions as they will compete with the target biomolecule for the dye, leading to reduced labeling efficiency. thermofisher.comdutscher.com Commonly used buffers include phosphate, bicarbonate/carbonate, and borate (B1201080) buffers. thermofisher.comdutscher.comscientificlabs.com

The solubility of the this compound must also be considered. While Cy3B itself is water-soluble, the NHS ester form may require an organic co-solvent for initial dissolution before being added to the aqueous reaction mixture. genelink.com Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used for this purpose. interchim.frscientificlabs.co.ukaatbio.com It is essential to use high-purity, amine-free solvents to avoid unwanted side reactions. interchim.fr The final concentration of the organic solvent in the reaction should be kept low, typically between 0.5% and 10%, to minimize potential denaturation of the biomolecule. thermofisher.com

Table 1: Summary of Key Reaction Parameters for this compound Conjugation

Parameter Recommended Range/Condition Rationale Citations
pH 8.2 - 9.3 Balances amine reactivity and NHS ester hydrolysis dutscher.comjenabioscience.comscientificlabs.comvwr.com
Buffer Phosphate, Bicarbonate, Borate Avoids competing primary amines thermofisher.comdutscher.comscientificlabs.com
Solvent for Dye DMSO, DMF (amine-free) To dissolve the NHS ester before adding to the aqueous reaction interchim.frscientificlabs.co.ukaatbio.com
Reaction Temperature Room Temperature (can be lowered) Sufficient for reaction; lower temperatures can enhance selectivity rsc.orgresearchgate.net
Reaction Time 30 minutes - 2 hours Dependent on pH, temperature, and reactant concentrations sigmaaldrich.comrsc.org

Kinetic and Yield Optimization in Labeling Protocols

The efficiency of bioconjugation with Cy3B N-hydroxysuccinimidyl (NHS) ester is critically dependent on a variety of reaction parameters. Optimizing these factors is essential to maximize the labeling yield and achieve the desired degree of labeling (DOL) while preserving the biological activity of the target molecule. The primary reaction involves the acylation of primary amines, such as the ε-amino group of lysine residues in proteins, by the NHS ester. dutscher.comglenresearch.com This process is in direct competition with the hydrolysis of the NHS ester, a reaction that increases with pH. dutscher.comthermofisher.comvwr.com Therefore, careful control of the reaction environment is paramount for successful conjugation.

Influence of pH

The pH of the reaction buffer is one of the most critical variables in labeling protocols utilizing NHS esters. The reaction with primary amines is strongly pH-dependent; at low pH, the amine groups are protonated (-NH3+), rendering them unreactive towards the ester. lumiprobe.cominterchim.fr As the pH increases, the amine becomes deprotonated (-NH2), making it nucleophilic and ready to attack the carbonyl of the NHS ester. glenresearch.com However, the rate of hydrolysis of the NHS ester also accelerates at higher pH, which can significantly reduce the amount of dye available for conjugation. thermofisher.comvwr.com

An optimal balance is typically found in a slightly alkaline pH range. For most protein labeling reactions with NHS esters, a pH between 7.0 and 9.0 is commonly used. dutscher.comscientificlabs.com More specifically, an optimal pH for many NHS ester reactions is between 8.3 and 8.5. lumiprobe.cominterchim.frinterchim.fr Some protocols have found that optimal labeling occurs at a pH as high as 9.3, though labeling can be successful at a pH as low as 7.3 if the reaction time is significantly extended. dutscher.comscientificlabs.com Monitoring and maintaining a stable pH is crucial, especially in large-scale reactions where the hydrolysis of the NHS ester can lead to acidification of the mixture. lumiprobe.cominterchim.fr

Molar Ratio of Dye to Biomolecule

The molar ratio of this compound to the target biomolecule directly influences the final degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. Achieving an optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to self-quenching of the fluorophore and potentially compromise the biological activity of the molecule. vwr.comscientificlabs.com

The ideal molar ratio must be determined empirically for each specific protein or biomolecule. dutscher.comscientificlabs.com For antibodies, studies have shown that the brightest conjugates often have a DOL between 4 and 12. vwr.comscientificlabs.com However, a more recent study suggested that for Cy3B, a DOL of 2:1 may provide the brightest signal. scientificlabs.com To achieve a desired DOL, the initial molar excess of the dye is adjusted. For example, to achieve mono-labeling, an 8-fold molar excess of the NHS ester is often a good starting point for many proteins. lumiprobe.cominterchim.fr In one specific case of labeling an anti-GST polyclonal antibody with Cy3 NHS ester, initial dye-to-antibody molar ratios of 1:1, 5:1, 10:1, and 20:1 resulted in final DOLs of 0.28, 1.16, 2.3, and 4.6, respectively. vwr.com To achieve a DOL of two, a dye-to-antibody ratio of 6:1 has been suggested. scientificlabs.comscientificlabs.co.uk

Effect of Biomolecule Concentration

The concentration of the target biomolecule in the reaction mixture is another key parameter for optimizing yield. Higher protein concentrations generally increase the efficiency of the labeling reaction. dutscher.comvwr.comscientificlabs.com This is because a higher concentration of the target amine groups favors the conjugation reaction over the competing hydrolysis of the NHS ester. glenresearch.com

For protein labeling, concentrations are typically recommended to be at least 2 mg/mL, with optimal results often seen in the range of 2-10 mg/mL. medchemexpress.comjenabioscience.comaatbio.com If the protein solution is too dilute (e.g., less than 2 mg/mL), the labeling efficiency can be significantly reduced. medchemexpress.comjenabioscience.com In such cases, concentrating the protein solution before labeling is advisable. jenabioscience.com

Reaction Time and Temperature

The conjugation reaction is typically carried out for a specific duration to allow for sufficient labeling without excessive hydrolysis. Common incubation times range from 1 to 4 hours at room temperature. medchemexpress.cominterchim.frgenecopoeia.com Some protocols also suggest an overnight incubation on ice or at 4°C. interchim.frglpbio.com The optimal time can depend on other factors like pH; for instance, reactions at a lower pH may require significantly longer incubation periods to achieve the desired labeling. dutscher.comscientificlabs.com

Buffer Composition

The table below summarizes the key parameters and their recommended ranges for optimizing this compound labeling protocols.

ParameterRecommended Range/ValueRationaleCitations
pH 8.3 - 9.3Balances amine reactivity (favored at high pH) and NHS ester hydrolysis (increases with pH). dutscher.comscientificlabs.comlumiprobe.cominterchim.fr
Molar Ratio (Dye:Protein) 5:1 to 20:1 (initial)Controls the final Degree of Labeling (DOL). Must be optimized empirically. dutscher.comvwr.comscientificlabs.com
Biomolecule Concentration 2 - 10 mg/mLHigher concentration increases labeling efficiency by favoring conjugation over hydrolysis. dutscher.comscientificlabs.commedchemexpress.comjenabioscience.com
Reaction Buffer Phosphate, Bicarbonate, BorateMust be free of primary/secondary amines (e.g., Tris, Glycine) to avoid side reactions. dutscher.comvwr.comscientificlabs.commedchemexpress.com
Solvent for Dye Anhydrous DMSO or DMFUsed to dissolve the NHS ester before adding it to the aqueous reaction mixture. glenresearch.comscientificlabs.comscientificlabs.co.ukglpbio.com
Reaction Time 1 - 4 hours (Room Temp) or Overnight (4°C)Sufficient time for reaction; can be adjusted based on pH and desired DOL. dutscher.comscientificlabs.cominterchim.frglpbio.com

The following table provides data from a study labeling an anti-glutathione-S-transferase (GST) polyclonal antibody with Cy3 NHS ester, illustrating the relationship between the initial molar ratio and the final degree of labeling.

Initial Molar Ratio (Dye:Antibody)Final Degree of Labeling (DOL)
1:10.28
5:11.16
10:12.30
20:14.60
Data adapted from GE Healthcare documentation for CyDye mono-reactive NHS Esters. vwr.com

Ultimately, the optimal conditions for labeling with this compound must be established experimentally for each specific application, as the properties of the biomolecule to be labeled will significantly influence the outcome. scientificlabs.comscientificlabs.co.uk

Strategic Biomolecular Labeling Utilizing Cy3b Nhs Ester

Protein and Antibody Conjugation Methodologies

The conjugation of Cy3B NHS ester to proteins and antibodies is a widely used strategy to create fluorescently labeled reagents for various detection and imaging assays. medchemexpress.combocsci.com The methodology hinges on the reaction between the NHS ester group of the dye and the primary amine groups found on the N-terminus of polypeptide chains and, more abundantly, on the side chains of lysine (B10760008) residues within the protein structure. jenabioscience.comabcam.com

This compound is particularly valuable for labeling immunoglobulins (antibodies) for use in immunochemistry techniques such as immunofluorescence (IF), immunocytochemistry (ICC), and flow cytometry. bocsci.comaatbio.com The high brightness and photostability of Cy3B allow for sensitive detection of antigens in fixed cells and tissues with a high signal-to-noise ratio. genelink.com

Research has focused on optimizing the D/P ratio to maximize the fluorescence signal of labeled antibodies. While early studies suggested that the brightest conjugates had D/P ratios between 4 and 12, more recent findings indicate that a lower D/P ratio of approximately 2:1 can yield the brightest signal, effectively balancing labeling efficiency with the negative effects of self-quenching. scientificlabs.com The protocol for labeling a specific antibody, such as an IgG, must be empirically determined to achieve the desired D/P ratio. scientificlabs.com

ParameterRecommended Condition/RatioExpected OutcomeSource(s)
Reaction pH 8.3 - 9.3Optimal reactivity of primary amines jenabioscience.comdutscher.com
Starting Dye:Antibody Molar Ratio 6:1Achieve a final D/P ratio of ~2:1 scientificlabs.com
Optimal Final Dye/Protein (D/P) Ratio ~2:1Brightest fluorescent signal, avoiding self-quenching scientificlabs.com
Higher Final Dye/Protein (D/P) Ratio >4:1Potential for self-quenching and reduced fluorescence scientificlabs.com

The covalent labeling of peptides and enzymes with this compound facilitates a range of functional studies. jenabioscience.comlubio.ch Fluorescently labeled peptides are instrumental in investigating peptide-receptor interactions, allowing for the visualization and quantification of receptors in cells and tissues. lubio.ch By monitoring the fluorescence, researchers can determine receptor localization and affinity for various ligands, which is a valuable tool in drug screening processes. lubio.ch The dye can be attached to a specific site on the peptide, such as the N-terminus, to minimize interference with its biological activity. lubio.ch

Nucleic Acid Labeling for Genomic and Transcriptomic Investigations

This compound is a key reagent for the fluorescent labeling of nucleic acids, enabling advanced investigations in genomics and transcriptomics. The standard method involves the post-synthetic conjugation of the dye to an oligonucleotide that has been synthesized with a primary amine modification. biosyn.comgenelink.com This amine group, typically introduced at the 5' or 3' end or internally via a modified nucleotide, serves as the reactive handle for the NHS ester. genelink.com The resulting Cy3B-labeled nucleic acid probes are exceptionally bright and stable, making them suitable for a variety of demanding applications. biosyn.comgenelink.com

In fluorescence in situ hybridization (FISH), the enhanced photophysical properties of Cy3B are a significant advantage. genelink.com FISH probes labeled with Cy3B can generate brighter signals compared to those labeled with traditional dyes like Cy3, facilitating the detection of low-abundance DNA or RNA targets within morphologically preserved cells or tissues. genelink.combaseclick.eu This is particularly important for visualizing specific gene loci or tracking individual RNA molecules. Research into probe design has shown that strategies such as double-labeling oligonucleotides can significantly increase signal intensity, a benefit that is amplified by using an intrinsically brighter fluorophore like Cy3B. genelink.com

This compound is used to create a wide array of fluorescent oligonucleotide probes for molecular detection. biosyn.com These probes are central to techniques such as real-time PCR, where they are designed as TaqMan probes, Scorpion primers, or Molecular Beacons. biosyn.comgenelink.comnih.gov In these formats, the Cy3B fluorophore is often paired with a dark quencher, such as Black Hole Quencher-2 (BHQ-2), due to their excellent spectral overlap. biosyn.comgenelink.com The probe's fluorescence is quenched in its native state and is liberated only upon hybridization to its specific target sequence, providing a highly sensitive and specific detection mechanism. biosyn.comgenelink.com The superior brightness of Cy3B in these probes can lead to lower limits of detection and more robust assay performance. nih.gov

The labeling of messenger RNA (mRNA) and other RNA molecules with Cy3B is a powerful technique for studying their biodistribution, intracellular trafficking, and ultimate fate. baseclick.eunih.gov This is especially relevant in the development of mRNA-based therapeutics and vaccines, where understanding the delivery and translational efficiency of synthetic mRNA is critical. nih.gov

One advanced method involves using multiply labeled tetravalent RNA imaging probes (MTRIPs), which are oligonucleotides labeled with multiple fluorophores, including Cy3B, that hybridize to a target region on the mRNA, such as the 3' untranslated region (UTR). nih.gov This approach allows for the bright labeling and visualization of mRNA molecules at the single-cell level without significantly impairing translation. nih.gov Such studies have been used to investigate the endocytic pathways of mRNA uptake and to observe its release from endosomes into the cytoplasm, providing crucial insights into the mechanisms of mRNA delivery. nih.gov Direct labeling of RNA has also been employed for single-molecule pull-down assays to investigate RNA-protein interactions. nih.gov

Labeling of Advanced Biological Constructs and Materials

The N-hydroxysuccinimide (NHS) ester of the cyanine (B1664457) dye Cy3B is a reactive fluorescent compound designed for the specific labeling of biomolecules. researchgate.netlumiprobe.com The NHS ester moiety readily reacts with primary amine groups (-NH2) present on proteins, peptides, amine-modified oligonucleotides, and other biomolecules to form a stable covalent amide bond. axispharm.commedchemexpress.com This targeted reactivity makes this compound a valuable tool for fluorescently tagging biological constructs without altering their fundamental biological activity.

Cy3B itself is an advanced derivative of the more common Cy3 dye. It exhibits significantly enhanced fluorescence quantum yield and photostability, making it brighter and more resistant to photobleaching than its predecessor. lumiprobe.commedkoo.com These properties are particularly advantageous for demanding imaging applications that require high sensitivity and prolonged or repeated exposure to excitation light. The dye is water-soluble and its fluorescence is stable over a broad pH range (pH 4-10), ensuring reliable performance in various biological buffers and environments. axispharm.comfishersci.ca

Application in Tissue Engineering Scaffolds

The ability to non-invasively monitor the fate of tissue engineering scaffolds in vitro and in vivo is crucial for evaluating their performance, including degradation rate and integration with host tissue. Fluorescent labeling of scaffold materials with probes like this compound offers a powerful method for real-time tracking.

Tissue engineering scaffolds, particularly those derived from extracellular matrix (ECM) components such as collagen, are rich in primary amine groups, primarily from lysine and hydroxylysine residues. researchgate.net These amines provide readily available sites for covalent conjugation with this compound. Studies using the closely related Cy3 NHS Ester have demonstrated the successful and uniform labeling of porcine cartilage-derived ECM powder scaffolds. researchgate.netresearchgate.net The fluorescently labeled scaffold components could then be tracked over several weeks, with the decrease in fluorescence signal correlating with the degradation of the scaffold. thno.org Given that this compound possesses superior photophysical properties, its use is expected to provide even more sensitive and long-term tracking capabilities. lumiprobe.commedkoo.com

The labeling process involves incubating the scaffold material with a solution of this compound, allowing the NHS ester to react with the primary amines on the scaffold's proteins. researchgate.net The unreacted dye is then washed away, resulting in a scaffold that is fluorescently tagged. This allows for the visualization of the scaffold's structure and its changes over time using fluorescence microscopy or in vivo imaging systems. Research on Cy3-labeled collagen scaffolds has shown that the release of the dye-labeled fragments can be correlated with scaffold degradation, providing quantitative data on the remodeling process. nih.gov

Table 1: Research Findings on Fluorescent Labeling of Tissue Engineering Scaffolds This table is interactive. Click on the headers to sort the data.

Labeled Component Fluorescent Dye Key Findings Reference
Porcine Cartilage-Derived ECM Powder Cy3 NHS Ester Uniform labeling of scaffold fibers achieved. Fluorescence intensity decreased with scaffold degradation over 8 weeks, allowing for non-invasive monitoring. researchgate.netresearchgate.netthno.org
Collagen-based Scaffold Cy3-labeled siRNA Release of fluorescently labeled molecules from the scaffold correlated with its degradation, providing a method to study release kinetics. nih.gov
Collagen Cy3 NHS Ester Demonstrated even distribution of the dye throughout the collagen fibers of the scaffold. researchgate.net

Integration into Cellular Components for Research Tracing

This compound is highly effective for labeling purified proteins and other amine-containing biomolecules that can be subsequently introduced into cells for tracking purposes. Its high fluorescence quantum yield and photostability make it an excellent choice for single-molecule imaging and long-term tracking of cellular components. lumiprobe.commedkoo.com

The process involves the covalent labeling of a target protein or molecule in vitro via its primary amine groups. axispharm.com This fluorescently tagged biomolecule can then be introduced into living cells through techniques like electroporation or microinjection. Once inside the cell, the location, movement, and interactions of the labeled component can be visualized using advanced fluorescence microscopy techniques.

For example, researchers have used Cy3B to label proteins to study their dynamics and interactions within living cells. nih.gov The brightness of the Cy3B dye is particularly beneficial for detecting low-abundance proteins or for single-molecule tracking experiments, where the signal from a single fluorophore must be clearly distinguished from background noise. axispharm.com The stability of Cy3B also allows for extended observation periods, which are necessary for studying slow biological processes. medkoo.com A study investigating long-term fluorescence imaging in living specimens highlighted the use of this compound for labeling, noting its utility alongside other robust fluorescent dyes for live-cell applications. nih.gov

Table 2: Research Applications of Cy3B Labeling for Cellular Tracing This table is interactive. Click on the headers to sort the data.

Labeled Molecule Application Key Advantage of Cy3B Reference
Proteins/Antibodies/Peptides General Biomolecule Labeling High fluorescence intensity and photostability for sensitive detection. medchemexpress.comfishersci.com
Oligonucleotides Nucleic Acid Labeling Conformationally locked structure prevents photo-isomerization, leading to a more stable signal. genelink.com
Cellular Proteins Long-term Live-Cell Imaging Superior brightness and photostability enable extended observation and tracking of cellular components. nih.gov

Applications of Cy3b Nhs Ester in Advanced Fluorescence Microscopy

Conventional Fluorescence Microscopy for Cellular and Tissue Imaging

Cy3B NHS Ester is a reactive dye that covalently attaches to primary amine groups on biomolecules, making it an excellent probe for fluorescently labeling proteins and nucleic acids. lumiprobe.comrsc.org Its bright fluorescence and high photostability have made it a popular choice for various conventional fluorescence microscopy applications. lumiprobe.com

In immunocytochemistry (ICC) and immunohistochemistry (IHC), this compound is frequently used to label antibodies. These labeled antibodies can then be used to detect specific antigens within cells (ICC) or tissues (IHC). For instance, secondary antibodies conjugated with Cy3B can be employed to visualize the distribution of primary antibodies that have bound to target proteins, such as cytoskeletal components. This allows for the precise localization of proteins within cellular compartments and tissue structures. The N-hydroxysuccinimidyl (NHS) ester group of the dye reacts with primary amines on the antibodies to form a stable amide bond. nih.gov This robust labeling strategy is instrumental in mapping the molecular architecture of cells and tissues.

The visualization of intricate cellular structures and dynamic molecular interactions is another key application of this compound. By labeling specific proteins or nucleic acids, researchers can track their movement and interactions within living or fixed cells. For example, this compound has been used to label proteins to study their distribution and to gain insights into protein-protein interactions. Furthermore, the labeling of amine-modified oligonucleotides with this compound allows for the visualization of nucleic acids in techniques such as fluorescence in situ hybridization (FISH), providing spatial information about gene expression and chromosome organization. The ability to track single molecules has also opened doors to studying the dynamics of biomolecules in real-time. biorxiv.org

Super-Resolution Fluorescence Microscopy Techniques

The advent of super-resolution microscopy has broken the diffraction limit of light, enabling the visualization of biological structures at the nanoscale. This compound has proven to be a valuable fluorophore for several of these advanced imaging techniques.

Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization microscopy (SMLM) technique that achieves super-resolution by sequentially activating and localizing individual fluorophores. Cy3B is recognized as one of the best photoswitching dyes for STORM. researchgate.net In a common STORM setup, Cy3B is used as an "activator" dye in conjunction with a "reporter" dye like Alexa Fluor 647 or Cy5. microscopyu.com The excitation of Cy3B triggers the activation of the reporter dye, which then fluoresces until it enters a dark state. microscopyu.com This photoswitching behavior allows for the temporal separation of signals from individual molecules, enabling their precise localization. The N-hydroxysuccinimidyl ester form of Cy3B allows for its direct conjugation to antibodies or other molecules of interest for targeted STORM imaging. nih.gov This technique has been successfully applied to visualize the fine details of various cellular structures, including the cytoskeleton. nih.govd-nb.info

Table 1: Research Findings on this compound in STORM

Research Focus Key Finding Reference
Two-color dSTORM imaging The combination of Alexa Fluor 647 and Cy3B is considered one of the best pairs for two-color dSTORM. nih.gov
Quenched STORM (qSTORM) This compound was used to label self-assembled peptide fibrils for qSTORM imaging to study their aggregation. d-nb.info
Ciliary Imaging Cy3B was conjugated to IgG antibodies for two-color dSTORM imaging of primary cilia. nih.gov
Brain Slice Imaging Donkey anti-guinea pig Cy3B IgG was used for super-resolution imaging of brain slices. utah.edu

Photoactivated Localization Microscopy (PALM) is another SMLM technique that, like STORM, builds a super-resolved image from the precise localization of single molecules. microscopyu.comresearchgate.net Historically, PALM was developed using photoactivatable fluorescent proteins, while STORM utilized photoswitchable synthetic dyes. nih.gov However, the distinction between the two techniques has become less rigid over time, and synthetic dyes can be adapted for PALM-like imaging. nih.gov

The use of this compound in PALM is not as conventional as in STORM. The core principle of PALM relies on the photoactivation of a sparse subset of fluorophores from a dark to a fluorescent state. Cy3B's photoswitching in the presence of thiols is the cornerstone of its application in dSTORM. microscopyu.com For Cy3B to be used in a manner analogous to PALM, a different photoactivation mechanism would be required. While dedicated photoactivatable dyes are available for PALM, the versatility of cyanine (B1664457) dyes like Cy3B allows for their potential use in various SMLM modalities, depending on the specific experimental conditions and the desired photoswitching or photoactivation strategy. tocris.com

Expansion Microscopy (ExM) is a technique that physically expands a biological sample, allowing for nanoscale imaging with a conventional diffraction-limited microscope. When combined with super-resolution techniques like STORM, it is termed Ex-STORM. researchgate.net this compound has been successfully integrated into Ex-STORM protocols. researchgate.net In one approach, after the polymerization and digestion steps of ExM, the expanded hydrogel is stained with streptavidin conjugated to Cy3B to visualize biotinylated targets. researchgate.net This post-expansion labeling strategy circumvents the issue of fluorophore bleaching that can occur during the polymerization process. researchgate.net The combination of physical expansion from ExM and the high localization precision of STORM using dyes like Cy3B enables a significant enhancement in spatial resolution. researchgate.net

Table 2: Research Findings on this compound in Ex-STORM

Research Focus Key Finding Reference
Bleaching-free ExM A method was developed where the sample is stained with Cy3B-conjugated streptavidin after polymerization to avoid bleaching. researchgate.net
Enhanced Resolution The integration of ExM with STORM (Ex-STORM) using dyes like Cy3B can significantly increase the localization precision compared to conventional STORM. researchgate.net

Single-Molecule Microscopy and Imaging

This compound has become an important tool in the field of advanced fluorescence microscopy, particularly in single-molecule studies. Its favorable photophysical properties, including high photostability and quantum yield, make it well-suited for the demanding conditions of single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group allows for its covalent attachment to primary amine groups present in biomolecules like proteins and modified nucleic acids, enabling precise labeling for intricate biophysical investigations. rsc.orgwhiterose.ac.uk

Investigating Protein-DNA and Protein-Protein Interactions

Single-molecule techniques utilizing this compound have provided unprecedented insights into the dynamic interactions between proteins and DNA. One powerful method is single-molecule Förster Resonance Energy Transfer (smFRET), which measures the efficiency of energy transfer between a donor fluorophore (often a Cy3 derivative) and an acceptor fluorophore to determine the distance between them. nih.govnih.govuni-muenchen.de This "molecular ruler" is effective in the 2-8 nm range and can be used to monitor real-time conformational changes during biomolecular interactions. nih.govnih.gov

Another innovative technique is Protein-Induced Fluorescence Enhancement (PIFE). In PIFE, the fluorescence intensity of a single Cy3B dye, attached to DNA, increases when a protein binds in its close vicinity (typically within 4 nm). nih.govpnas.org This effect circumvents the often-challenging process of labeling the protein itself and is highly sensitive to short-range distance changes. pnas.org

Researchers have employed these methods to study a variety of protein-DNA interactions. For instance, the binding kinetics of Catabolite Activator Protein (CAP) to its DNA recognition site have been observed at the single-molecule level. biorxiv.org In these experiments, a biotinylated DNA construct labeled with Cy3B was immobilized on a surface, and the binding of an Alexa647-labeled CAP was monitored. biorxiv.org Similarly, the interaction of the helicase RecQ with DNA has been visualized. frontiersin.org By labeling the HRDC domain of RecQ with Cy5 and the DNA with Cy3, researchers could observe dynamic FRET signals corresponding to the helicase's binding and movement along the DNA strand. frontiersin.org

The table below summarizes findings from single-molecule studies on protein-DNA interactions where Cy3B or its close analog Cy3 were utilized.

Interacting MoleculesTechniqueKey Findings
Catabolite Activator Protein (CAP) and DNA smFRETAllowed for the linking of single-base differences on individual DNA molecules to the kinetics of the protein-DNA interaction. biorxiv.org
RecQ Helicase and DNA smFRETVisualized the real-time binding and dynamic movement of the RecQ helicase along a DNA substrate, revealing repeated cycles of binding and dissociation. frontiersin.org
BamHI and DNA PIFEDemonstrated a distance-dependent enhancement of Cy3 fluorescence upon protein binding, with the effect being strongest at 1 base pair separation. nih.gov
RIG-I-like helicase (RIGh) and dsRNA PIFEShowed that the protein binds adjacent to the Cy3 fluorophore and then translocates along the double-stranded RNA, with fluorescence enhancement reporting on its position. nih.govpnas.org

These studies exemplify how this compound, through techniques like smFRET and PIFE, enables the detailed kinetic and mechanistic dissection of protein-DNA interactions one molecule at a time.

Analysis of Molecular Dynamics and Conformational Changes

The ability to track molecular movements and conformational shifts in real-time is a key strength of single-molecule microscopy, and this compound is a valuable probe in this context. The high signal-to-noise ratio achievable with Cy3B allows for the detection of subtle changes in fluorescence that report on the dynamics of a molecule's structure. rsc.orgnih.gov

smFRET is a primary tool for observing these dynamics. uni-muenchen.de By strategically placing a FRET pair, such as Cy3B and a suitable acceptor like Cy5 or Alexa Fluor 647, on a single biomolecule, researchers can monitor transitions between different conformational states. nih.govuni-muenchen.de For example, the folding and unfolding of a hairpin ribozyme have been observed as transitions between distinct FRET efficiency states, providing a direct view of its conformational landscape. nih.gov

The PIFE effect is also instrumental in studying molecular dynamics. The binding and subsequent movement of a protein on a Cy3B-labeled DNA strand can be tracked by changes in fluorescence intensity. nih.govpnas.org For example, the translocation of a helicase along a nucleic acid track results in a dynamic fluorescence signal, where the dwell time of the intensity fluctuations can reveal the speed and processivity of the motor protein. jhu.edu

The table below presents examples of how Cy3B and related cyanine dyes have been used to analyze molecular dynamics.

System StudiedTechniqueKey Findings
Hairpin Ribozyme smFRETObserved real-time transitions between three distinct FRET states, corresponding to different folded conformations of the RNA molecule. nih.gov
Integrin αIIbβ3 FRETMonitored conformational changes in the integrin on living platelets after activation, revealing modest changes in the distance between labeled antibody fragments. csic.es
DNA Supercoiling smFRETInvestigated how DNA supercoiling affects the unwinding of DNA by dCas9-gRNA complexes, showing that negative supercoiling facilitates R-loop formation. nih.gov
MutS Protein FRETCharacterized the binding of the mismatch repair protein MutS to DNA, where specific binding to a mismatch resulted in a high FRET signal that transitioned to low FRET upon sliding clamp formation. nih.gov

Through these advanced microscopy techniques, this compound provides a powerful lens for observing the intricate and dynamic conformational changes that are fundamental to the function of biomolecules.

Cy3b Nhs Ester in Spectroscopic and Single Molecule Research Modalities

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores—a donor and an acceptor—that is highly dependent on their proximity, typically within the 1-10 nanometer range. nih.govnih.govqmul.ac.uk The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring molecular distances. leica-microsystems.com

The exceptional photophysical properties of Cy3B, including its high quantum yield and photostability, make it an excellent donor fluorophore for single-molecule FRET (smFRET) experiments. acs.orgoup.com The design of an effective FRET pair requires significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. leica-microsystems.com Cy3B is frequently paired with red-emitting acceptor dyes to create FRET pairs suitable for probing a range of biological questions. The choice of acceptor influences the Förster distance (R₀), which is the distance at which FRET efficiency is 50%. leica-microsystems.com A well-chosen pair allows for the precise measurement of distance changes within biological macromolecules. uzh.ch

For instance, the Cy3B/Atto 647N pair has been used in smFRET studies to monitor the conformations of biomolecules. whiterose.ac.uk Another commonly used pair, Cy3b/CF660R, was selected for its low sensitivity to the local environment upon labeling and its rotationally averaged orientation, which are important assumptions in Förster theory. uzh.ch The selection of such pairs is critical for accurately resolving small distance variations in protein-protein or protein-nucleic acid complexes. uzh.ch

Table 1: Examples of Cy3B-Based FRET Pairs

DonorAcceptorFörster Distance (R₀)Application ContextReference
Cy3BAtto 647N62.4 ÅModeling FRET efficiencies in DNA substrates. whiterose.ac.uk
Cy3BCF660RNot SpecifiedResolving small distance variations in rigid protein systems. uzh.ch
Cy3Cy5>50 ÅGeneral protein and nucleic acid studies. qmul.ac.ukleica-microsystems.com

FRET is a powerful technique for studying the structure, dynamics, and interactions of RNA molecules. By labeling an RNA molecule at two specific sites with a donor-acceptor pair like Cy3 and Cy5, researchers can monitor conformational changes in real-time. nih.gov The NHS-ester labeling chemistry is frequently used to attach dyes to amino-linkers incorporated into RNA strands. nih.gov

Changes in the measured FRET efficiency can signal folding or unfolding events, ligand binding, or the interaction of RNA with other molecules such as proteins. nih.gov For example, this method has been used to characterize the conformational flexibility of the ribosomal decoding-site RNA and to probe the dynamics of the P1 helix within the Tetrahymena group I intron. nih.gov The superior brightness and photostability of Cy3B make it particularly well-suited for these single-molecule studies, enabling the creation of highly fluorescent RNA probes that can be observed for extended periods. oup.comresearchgate.net This allows for the detailed investigation of complex biological processes, such as the assembly of ribonucleoprotein complexes or the catalytic activity of ribozymes.

Protein-Induced Fluorescence Enhancement (PIFE) Studies

Protein-Induced Fluorescence Enhancement (PIFE) is a single-molecule fluorescence technique that reports on the proximity of a protein to a fluorophore without requiring the protein itself to be labeled. nih.govjhu.edu The method relies on the observation that the fluorescence intensity of certain dyes, notably Cy3, increases when a protein binds in its immediate vicinity. rsc.orgpnas.org This effect is attributed to the hindrance of the dye's cis-trans isomerization, a non-radiative decay pathway, by the nearby protein. pnas.org

PIFE has been employed to monitor the binding and movement of proteins along nucleic acid tracks. pnas.org For example, the diffusion of double-strand RNA binding proteins (dsRBPs) has been visualized using smPIFE, where a Cy3-labeled dsRNA becomes brighter upon protein binding. nih.gov This allows for the ATP-independent diffusive movement of the protein to be tracked as fluctuations in the Cy3 intensity. nih.gov This approach circumvents the often-challenging task of site-specifically labeling the protein of interest. nih.gov

The PIFE effect is highly sensitive to distance, but in a range complementary to FRET, typically below 4 nm. nih.govjhu.edu This makes it a valuable tool for studying direct protein-nucleic acid contacts. The mechanism is directly linked to the photophysical properties of the dye. Fluorophores like Cy3 can isomerize from a fluorescent trans state to a non-fluorescent cis state upon excitation. pnas.org Proximity to a protein can sterically hinder this isomerization, trapping the dye in the brighter trans state and thus increasing its quantum yield and fluorescence lifetime. pnas.org

Crucially, Cy3B does not exhibit a significant PIFE effect. nih.govpnas.orgnih.gov This is because Cy3B has a rigid, conformationally locked structure that already prevents cis-trans isomerization. oup.com Because of this property, Cy3B is often used as a critical negative control in PIFE experiments. By comparing the fluorescence of a Cy3-labeled DNA construct with an identical Cy3B-labeled one, researchers can confirm that any observed fluorescence enhancement is genuinely due to the PIFE mechanism and not other environmental factors. nih.govpnas.org

Table 2: Photophysical Properties of Cy3 vs. Cy3B and PIFE Effect

CompoundStructural FeatureFluorescence Quantum Yield (Φf)PIFE EffectReference
Cy3Flexible polymethine chain~0.09 - 0.31Strong enhancement upon protein binding. acs.orgpnas.orgacs.orgtocris.com
Cy3BRigid, conformationally locked chain~0.68 - 0.92No significant enhancement; used as a negative control. lumiprobe.combroadpharm.comoup.comnih.govpnas.org

Flow Cytometry and Cell Analysis

Flow cytometry is a technique used to analyze the physical and chemical properties of cells in a fluid stream as they pass through a laser beam. baseclick.euaxispharm.com Fluorescent labeling is a cornerstone of this method, allowing for the identification and quantification of specific cell populations or intracellular components. peg.ink

Cy3 NHS ester and its derivatives are used as fluorescent labels in flow cytometry. peg.inkmedchemexpress.com The NHS ester group reacts with primary amines on cell surface proteins, allowing for the fluorescent tagging of cells for analysis. jenabioscience.compeg.ink This can be used to quantify cell surface markers or distinguish between different cell types in a mixed population. peg.ink Furthermore, these dyes can be used for intracellular labeling to analyze the localization and quantity of specific proteins within the cell. peg.ink For example, Cy3-labeled antibodies are commonly used in immunofluorescence applications, including flow cytometry, to detect specific target proteins. axispharm.commedchemexpress.com In some applications, Cy3 dyes have also been combined with DNA-binding agents to analyze the cell cycle by measuring the DNA content of cells. peg.ink The high brightness and photostability of the Cy3 family of dyes, including Cy3B, make them well-suited for applications requiring a strong, stable signal for accurate cell analysis and sorting. baseclick.euaxispharm.com

Cellular Population Profiling with Cy3B-Labeled Antibodies

Cy3B N-hydroxysuccinimidyl (NHS) ester is a reactive dye derivative used for the targeted and specific labeling of biomolecules. fishersci.at The NHS ester moiety readily reacts with primary amine groups (-NH2) found on proteins, such as antibodies, forming a stable amide bond. fishersci.atnih.gov This covalent conjugation makes Cy3B-labeled antibodies valuable tools for various bio-imaging and analytical techniques, including cellular population profiling. tracercro.com

Flow cytometry is a powerful, high-throughput technique used to analyze the characteristics of cells within a heterogeneous population. southernbiotech.comabcam.com The method involves suspending cells in a fluid stream and passing them individually through one or more laser beams. southernbiotech.com As each cell passes through the laser, scattered light and fluorescent signals are measured. southernbiotech.com Fluorescently labeled antibodies are fundamental to this process, allowing for the specific detection of cell surface and intracellular markers that define distinct cell types and states. southernbiotech.comabcam.com

Antibodies labeled with Cy3B can be used in flow cytometry to identify and quantify specific cell populations. For instance, in a mixed population of cells, an antibody specific to a particular cell surface protein (e.g., a cluster of differentiation or CD marker) can be conjugated with Cy3B NHS ester. When these labeled antibodies are incubated with the cell mixture, they bind specifically to the target cells. During flow cytometric analysis, the intense fluorescence of Cy3B allows for the clear identification and counting of these labeled cells, providing a quantitative profile of the cell population. southernbiotech.comabcam.com

In a study investigating mechanocytometry, a technique to measure cellular forces, Cy3B was used to visualize cellular tension. The intensity of the Cy3B signal, which correlated with force-triggered events, was analyzed using flow cytometry to quantify the "force positive" population of cells under different experimental conditions. biorxiv.org This demonstrates the utility of Cy3B in quantifying subpopulations of cells based on dynamic cellular processes.

The properties of Cy3B make it well-suited for these applications. It possesses a high fluorescence quantum yield and is a bright, water-soluble fluorophore, which is advantageous for labeling in aqueous buffers typically used for biological samples. fishersci.atsigmaaldrich.com

Table 1: Application of Cy3B-Labeled Antibodies in Cellular Profiling

Technique Application Finding Reference
Flow Cytometry Immunophenotyping Enables identification and quantification of specific cell types in a mixed population based on surface marker expression. southernbiotech.com, abcam.com

Multiplexed Fluorescence Detection Strategies

Multiplexed fluorescence detection allows for the simultaneous observation of multiple targets within a single sample, providing a more comprehensive understanding of complex biological systems. This compound is frequently employed in such strategies due to its distinct spectral properties and its effectiveness as a donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs. nih.govrsc.org

FRET is a distance-dependent physical process through which an excited "donor" fluorophore transfers energy non-radiatively to a nearby "acceptor" molecule. nih.gov101.200.202 This energy transfer is highly sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers, which is comparable to the dimensions of biological macromolecules. nih.gov101.200.202 Cy3B is often used as a donor fluorophore in single-molecule FRET experiments due to its high quantum yield and photostability. nih.gov It can be paired with acceptor dyes like Cy5 or Atto 647N. rsc.orgnih.gov By labeling two interacting molecules (e.g., proteins or nucleic acids) with a FRET pair like Cy3B and an appropriate acceptor, researchers can study binding events, conformational changes, and other molecular dynamics.

Another multiplexed strategy involves multi-color imaging, where different cellular components are labeled with spectrally distinct fluorophores. Cy3B, with its excitation and emission in the green-yellow to orange region of the spectrum, can be combined with other dyes that emit in different spectral windows (e.g., blue, red, far-red). nih.govnih.gov For example, in a study developing probes for imaging RNA in living cells, Cy3B-labeled probes were used in conjunction with Atto 647N-labeled probes to simultaneously track different RNA molecules. nih.gov This allows for the direct visualization of the spatial and temporal relationships between multiple components.

Advanced imaging techniques like sequential fluorescence in situ hybridization (seqFISH+) utilize Cy3B for highly multiplexed spatial genomics. researchgate.net In this method, a large number of genomic loci are sequentially labeled and imaged in single cells. Cy3B can be one of the fluorophores in a barcoding scheme that allows for the identification of tens of thousands of different genomic locations, providing a detailed map of genome organization within the context of the cell and its nucleus. researchgate.net

Table 2: Cy3B in Multiplexed Detection Techniques

Technique Role of Cy3B Partner Dyes/Molecules Application Reference
FRET Donor Cy5, Atto 647N Studying molecular interactions and conformational changes. rsc.org, nih.gov, nih.gov
Multi-color Live-Cell Imaging Probe for specific target Atto 647N Simultaneous tracking of multiple distinct biomolecules (e.g., different RNA species). nih.gov

Comparative Analysis and Performance Considerations of Cy3b Nhs Ester in Research

Enhanced Photophysical Performance in Labeled Constructs

The conjugation of Cy3B to biomolecules such as proteins and nucleic acids results in probes with exceptional fluorescence characteristics, primarily due to the dye's inherent structural design. researchgate.net These enhancements are crucial for obtaining high-quality data in sensitive fluorescence-based assays.

Superior Fluorescence Quantum Yield of Cy3B Conjugates

A key performance metric for a fluorophore is its fluorescence quantum yield (Φf), which describes the efficiency of converting absorbed photons into emitted fluorescent photons. Cy3B NHS Ester and its conjugates consistently exhibit a significantly higher quantum yield compared to its traditional counterpart, Cy3, and other fluorophores in its spectral class. acs.orgresearchgate.net In aqueous buffers, the quantum yield of free Cy3B has been reported to be as high as 0.85 to 0.92, whereas Cy3's quantum yield under similar conditions is substantially lower, around 0.04 to 0.09. researchgate.netaatbio.com This high quantum yield is largely retained upon conjugation. For instance, studies have reported quantum yields for Cy3B of approximately 0.57 to >0.7 when conjugated or in the presence of proteins. acs.orgsoton.ac.uk The stark difference is a primary reason for the superior brightness of Cy3B-labeled constructs. researchgate.net

Table 1: Comparative Fluorescence Quantum Yields (Φf)
CompoundQuantum Yield (Φf)ConditionsSource
This compound~0.92Not specified researchgate.net
Cy3B0.85Aqueous Tris buffer aatbio.com
Cy3B0.67 - 0.68Aqueous buffer / Methanol rsc.orgresearchgate.net
Cy3B derivative~0.57Aqueous solution (PBS) acs.org
Cy3 NHS Ester0.31Not specified nih.gov
Cy30.09Aqueous Tris buffer aatbio.com
Cy30.04Aqueous solution researchgate.net
5-TAMRA0.37 - 0.39Aqueous solution (PBS) acs.org

Increased Photostability and Reduced Photobleaching Characteristics

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is critical for long-term imaging and single-molecule tracking. While Cy3B is often selected for its brightness, its photostability is a more complex characteristic that is highly dependent on the chemical environment. caltech.edunih.gov Some reports suggest that under certain conditions, Cy3B can be less photostable than dyes like 5-TAMRA or even traditional Cy3. acs.orgresearchgate.net For example, one study measured a photobleaching lifetime for Cy3B of approximately 20 seconds under specific in vivo illumination conditions. rsc.org

However, the photostability of cyanine (B1664457) dyes can be dramatically enhanced by the addition of chemical agents to the imaging buffer. nih.gov Research has shown that while the photostabilizer β-mercaptoethanol (β-ME) provides a significant photon budget increase for Cy3, it has a much smaller effect on Cy3B. nih.gov Conversely, other antioxidants, such as ergothioneine, have been shown to dramatically increase the photostability of Cy3B and Cy5, boosting the number of detectable photons by over 35-fold compared to standard conditions, a much greater effect than seen with Cy3. chemrxiv.org This highlights that the photobleaching characteristics of Cy3B can be optimized and, in the proper environment, can be made exceptionally robust, enabling the detection of hundreds of thousands of photons from a single molecule before photobleaching. nih.gov

Impact of Rigidized Structure on Fluorescence Efficiency

The primary structural feature that distinguishes Cy3B from traditional Cy3 is the complete fixation of its polymethine chain. researchgate.netsoton.ac.uk In flexible cyanine dyes like Cy3, the absorption of a photon can lead to cis-trans isomerization around the double bonds in the polymethine linker. researchgate.net This isomerization process is a non-radiative decay pathway, meaning the excited state energy is dissipated as heat rather than emitted as a fluorescent photon, which significantly lowers the dye's fluorescence quantum yield. aatbio.com

The structure of Cy3B is "rigidized" or "conformationally locked" by a bridging group that prevents this rotational movement. dianova.comaatbio.com By eliminating the photoisomerization pathway, the likelihood of the excited molecule returning to the ground state via fluorescence emission is dramatically increased. researchgate.netaatbio.com This rigid structure is the fundamental reason for Cy3B's high quantum yield, long fluorescence lifetime (reported as ~2.8-2.9 ns), and reduced environmental sensitivity compared to the flexible Cy3. researchgate.netrsc.org

Comparative Studies with Other Cyanine Dyes and Fluorophores

Choosing a fluorophore requires careful consideration of its performance relative to other available options. This compound offers a compelling set of advantages over older dyes but also presents specific considerations for experimental design, especially in multicolor applications.

Advantages Over Traditional Cy3 and Other Analogs

Compared to the widely used Cy3, Cy3B's primary advantages are its superior brightness and fluorescence lifetime. researchgate.net The brightness is a direct consequence of its high quantum yield and strong extinction coefficient (reported between 121,000 and 137,000 M⁻¹cm⁻¹). researchgate.netresearchgate.net This allows for the use of lower labeling ratios and lower excitation power, which can reduce background noise and phototoxicity in live-cell imaging. researchgate.net The increased brightness and longer lifetime of Cy3B also improve the signal-to-noise ratio in demanding applications, enabling the use of shorter camera exposure times. nih.gov

Furthermore, the rigidized structure makes Cy3B's fluorescence less sensitive to environmental factors like viscosity and temperature changes, which can cause significant fluctuations in the fluorescence of flexible dyes like Cy3. aatbio.com It is also relatively pH-insensitive, performing well across a broad pH range from 3 to 10. caltech.edunih.gov When compared to other fluorophores like 5-TAMRA, Cy3B offers a higher quantum yield, although its photostability may be lower without optimized buffer conditions. acs.orgnih.gov

Table 2: Performance Comparison of Cy3B and Other Fluorophores
ParameterCy3BCy35-TAMRA
Excitation Max (nm) ~559 - 566 nm~550 - 555 nm~550 nm
Emission Max (nm) ~570 - 578 nm~570 nm~580 nm
Quantum Yield (Φf) High (0.57 - 0.92)Low (0.04 - 0.31)Moderate (0.37 - 0.39)
Fluorescence Lifetime ~2.8 - 2.9 ns~0.18 ns (free dye)~2.3 ns
Key Advantage Superior brightness and lifetime due to rigid structureWell-established, economicalGood photostability

Considerations for Multiplexed Imaging with Diverse Fluorescent Probes

The use of Cy3B in multiplexed imaging, where multiple targets are visualized simultaneously with different colored fluorophores, requires careful planning. Its distinct excitation and emission spectra (Ex/Em: ~560/571 nm) make it a suitable partner for a range of other dyes. aatbio.com

For FRET-based assays, Cy3B has been successfully paired as a donor with several acceptor dyes, including Cy5, Atto647, and Atto647N. dianova.comrsc.orgnih.gov The choice of acceptor is critical; for instance, Atto647 and Atto647N have been shown to be significantly more photostable than Cy5, which is an important consideration for achieving long FRET time traces. rsc.org Cy3B can also be paired with non-fluorescent quenchers like the Black Hole Quencher (BHQ) series, which frees up spectral channels for additional fluorophores. nih.gov

When combining Cy3B with other fluorescent probes for multicolor imaging, spectral overlap (or bleed-through) must be minimized. evidentscientific.com While Cy3B has narrow emission bands, pairing it with spectrally close dyes requires appropriate laser lines and emission filters to ensure that the fluorescence from one dye is not incorrectly detected in the channel for another. dianova.comcaltech.edu For example, when pairing with green-fluorescent dyes like FITC or Alexa Fluor 488, narrow band-pass emission filters are recommended. dianova.com For greater spectral separation, pairing Cy3B with far-red or near-infrared dyes such as Alexa Fluor 647 or Cy5 is a common and effective strategy, particularly in confocal microscopy. dianova.com Advanced techniques like spectral imaging and combinatorial labeling, which use unique combinations of fluorophores to create more "colors," further expand the multiplexing potential of probes like Cy3B. biorxiv.orgresearchgate.net

Mitigation of Photophysical Artifacts in Advanced Imaging

The utility of fluorescent probes in high-resolution imaging is sometimes hampered by photophysical behaviors that can create artifacts, potentially leading to the misinterpretation of data. For this compound, a dye valued for its brightness and photostability, understanding and mitigating these artifacts is crucial for obtaining accurate results in sophisticated imaging experiments. Key among these phenomena are spectral crosstalk from blue-conversion and background interference from various sources.

Addressing Blue-Conversion Phenomena in Multicolor Imaging

A significant challenge in multicolor fluorescence imaging is the potential for fluorophores to undergo photochemical changes that alter their spectral properties. One such artifact is "blue-conversion," where a fluorescent dye, upon intense laser irradiation or photobleaching, is converted into a new species that fluoresces at a shorter wavelength (i.e., is "blue-shifted"). This phenomenon can cause a signal to appear in an incorrect detection channel, leading to false-positive colocalization results. rsc.orgresearchgate.net

Research has shown that many commonly used organic dyes, including Cy3B, are susceptible to this blue-conversion. rsc.org In a specific investigation, when Cy3B was intentionally photobleached using a 561 nm laser, subsequent excitation with a 488 nm laser revealed the appearance of a de novo fluorescence signal in the yellow spectral channel (500–549 nm). rsc.org This indicates the formation of a new fluorescent species from the original Cy3B molecule that has different excitation and emission properties.

This blue-conversion becomes particularly problematic in multicolor and super-resolution microscopy techniques that rely on precise spectral separation of different probes. rsc.orgresearchgate.net The unexpected signal from a blue-converted Cy3B molecule could be mistaken for a separate fluorophore intended for that channel, compromising the integrity of colocalization studies. rsc.org To prevent such artifacts, it is essential for researchers to perform control experiments using single-labeled samples to check for any bleed-through into other channels after photobleaching. researchgate.net

Table 1: Experimental Findings on Cy3B Blue-Conversion

ParameterObservationImplication for ImagingSource
Initial Excitation 561 nmStandard excitation for Cy3B. rsc.org
Photobleaching Intense illumination with 561 nm laser.Induces photochemical change in the dye. rsc.org
Post-Bleach Excitation 488 nmUsed to probe for blue-shifted species. rsc.org
Resulting Emission New fluorescence detected in the 500-549 nm range.A blue-converted species is formed. rsc.org
Artifact False signal in the yellow detection channel.Potential for false-positive colocalization in multicolor experiments. rsc.orgresearchgate.net

Strategies for Minimizing Background Interference

Background fluorescence, or noise, is an ever-present challenge in imaging that can obscure the desired signal and reduce image contrast. This interference can originate from unbound fluorophores, non-specific binding of the dye to cellular components or substrates, and autofluorescence from the sample itself. thermofisher.comd-nb.info Several strategies can be employed to minimize background interference when using this compound.

A fundamental approach is to optimize the sample preparation protocol. This includes thorough washing steps after the labeling reaction to remove any unbound or loosely bound this compound molecules. thermofisher.com It is also critical to titrate the dye concentration to find the optimal amount that provides bright, specific labeling without causing excessive background from surplus, non-reactive dye. thermofisher.com

The choice of substrate can also play a role. For instance, research in super-resolution microscopy has demonstrated the use of graphene oxide-coated substrates to effectively quench the fluorescence from non-specifically bound fluorophores near the surface, thereby improving the signal-to-noise ratio. d-nb.info This method has been shown to be effective for imaging with Cy3B. d-nb.info

Furthermore, the intrinsic spectral properties of Cy3B are advantageous. Autofluorescence from cells and tissues is often more pronounced in the blue and green regions of the spectrum. bmglabtech.com By using a red-shifted dye like Cy3B (excitation maximum ~559 nm), it is possible to avoid much of this endogenous background signal. bmglabtech.comfishersci.pt In some applications, the background contribution can be measured from a control sample (containing cells and any treatment but no fluorescent label) and this value can be computationally subtracted from the experimental images. thermofisher.com

Another advanced strategy involves chemically modifying the fluorophore so that it only becomes fluorescent upon binding to its target or after a specific activation step. This "turn-on" approach ensures that unbound dye molecules in the environment remain dark, drastically reducing background fluorescence. acs.org Similarly, reductively caging a cyanine dye renders it non-fluorescent until it is reactivated, a technique used to reduce background in methods like DNA-PAINT. researchgate.net

Table 2: Summary of Strategies to Mitigate Background Interference

StrategyDescriptionKey BenefitSource(s)
Optimized Washing Performing 2-3 wash steps with a buffered saline solution (e.g., PBS) after labeling.Removes unbound fluorophores that contribute to background noise. thermofisher.com
Dye Concentration Titration Using a range of dye concentrations to determine the lowest effective amount for bright, specific signal.Ensures optimal signal-to-noise with minimal excess dye. thermofisher.comlabinsights.nl
Quenching Substrates Using substrates like graphene oxide that can quench fluorescence from non-specifically bound dyes.Significantly improves image contrast by reducing background from the substrate surface. d-nb.info
Spectral Selection Utilizing red-shifted dyes like Cy3B to operate in a spectral window with lower cellular autofluorescence.Reduces interference from endogenous fluorescent molecules. bmglabtech.com
Background Subtraction Measuring fluorescence from a control sample (no dye) and subtracting this value from the labeled sample image.Computationally corrects for background from cells or media. thermofisher.com
"Turn-On" Probes Employing dye precursors that only become highly fluorescent upon binding to their specific target.Minimizes background from unbound, non-fluorescent probes in the solution. acs.org
Caged Dyes Using chemically "caged" dyes that are non-fluorescent until activated (e.g., by UV light).Reduces background from probes that are not at the focal plane or have not been activated. researchgate.net

Methodological Advancements and Challenges in Cy3b Nhs Ester Research

Development of Direct Incorporation Strategies

While post-synthetic labeling with Cy3B NHS ester is a widely used technique, direct incorporation methods during the synthesis of biomolecules offer advantages in terms of site-specificity and efficiency. Research has focused on developing phosphoramidite (B1245037) monomers for automated DNA synthesis and exploring the genetic encoding of cyanine (B1664457) dyes.

Synthesis of Phosphoramidite Monomers for Solid-Phase Oligonucleotide Synthesis

Traditionally, Cy3B has been introduced into oligonucleotides post-synthetically using its NHS ester or maleimide (B117702) derivatives. nih.gov This approach, however, can be cumbersome, especially when multiple dye labels are required. nih.gov To overcome this limitation, significant effort has been invested in the development of Cy3B phosphoramidite monomers. nih.govresearchgate.net These monomers allow for the direct and automated incorporation of Cy3B into oligonucleotides during solid-phase synthesis. nih.govacs.orgrsc.org

This "molecular toolkit" provides a flexible means of incorporating single or multiple Cy3B units at internal positions or at the 5'- and 3'-termini of an oligonucleotide. nih.govresearchgate.net The synthesis of these phosphoramidites has been optimized, leading to a diverse range of monomers with Cy3B linked to deoxyribose, the 5-position of thymine, or a hexynyl linker. nih.govresearchgate.net This direct incorporation strategy has enabled the creation of novel fluorescent probes, such as Cy3B-labeled TaqMan probes, Scorpions, and HyBeacons, that were previously difficult to obtain. nih.gov

Genetic Encoding of Cyanine Dyes as Non-Canonical Amino Acids

A groundbreaking approach for site-specific labeling of proteins involves the genetic encoding of fluorescent dyes as non-canonical amino acids (ncAAs). nih.govelifesciences.orgnih.gov This method utilizes nonsense suppression techniques with in vitro misacylated orthogonal tRNA to incorporate cyanine dyes, including those structurally similar to Cy3B, directly into proteins during translation. nih.govelifesciences.org This strategy has been successfully demonstrated in both cell-free and cellular environments, including eukaryotic expression systems. nih.govelifesciences.org

The ability to genetically encode cyanine dyes offers precise control over the location of the fluorophore within a protein's structure. nih.gov This has significant implications for studying protein dynamics and interactions using techniques like Förster Resonance Energy Transfer (FRET). nih.gov While the direct genetic encoding of Cy3B itself is an area of ongoing research, the successful encoding of similar cyanine dyes paves the way for its future implementation. nih.govelifesciences.orgresearchgate.net

Challenges in Post-Synthetic Labeling Methodologies

Despite the advancements in direct incorporation, post-synthetic labeling with this compound remains a prevalent technique. biosyn.com However, this method presents its own set of challenges, primarily related to the purification of the labeled biomolecule and the optimization of labeling conditions to achieve the desired signal.

Purification Strategies for Labeled Biomolecules

After the labeling reaction, it is crucial to remove any unreacted or hydrolyzed this compound from the labeled biomolecule. interchim.frnih.gov Several purification methods are commonly employed, with the choice depending on the properties of the target molecule. scientificlabs.com

Common Purification Techniques for Labeled Biomolecules:

Purification MethodPrincipleApplicability
Gel-Filtration Chromatography Separates molecules based on size.Most universally used for macromolecules like proteins and antibodies. interchim.frscientificlabs.comlumiprobe.com
Dialysis Separates molecules based on differential diffusion across a semi-permeable membrane.Can be used for proteins, but is generally less efficient and slower than gel filtration. scientificlabs.com
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their differential partitioning between a stationary and a mobile phase.Effective for purifying labeled oligonucleotides and peptides. acs.orgmedchemexpress.com
Precipitation Uses solvents like ethanol (B145695) or acetone (B3395972) to precipitate the labeled biomolecule, leaving impurities in the supernatant.Can be used for proteins and nucleic acids. scientificlabs.comlumiprobe.com

The combination of different purification methods is often necessary to achieve a high degree of purity. nih.gov For instance, a common workflow for purifying labeled proteins involves a combination of affinity chromatography and size-exclusion chromatography. nih.gov

Optimization of Dye-to-Target Ratios for Maximal Signal

Achieving the optimal dye-to-target ratio (D/P ratio for proteins or dye-to-oligo ratio) is critical for maximizing the fluorescent signal. scientificlabs.com Insufficient labeling will result in a weak signal, while excessive labeling can lead to self-quenching, where the fluorescence intensity decreases. scientificlabs.com

The optimal D/P ratio varies depending on the specific biomolecule and the application. For antibodies, studies have shown that a D/P ratio between 2 and 12 can yield the brightest signal, with some research indicating that a ratio of 2:1 provides the most intense fluorescence. scientificlabs.com To achieve a desired D/P ratio, it is necessary to carefully control the molar ratio of this compound to the biomolecule during the labeling reaction. scientificlabs.comaatbio.com For example, to achieve a D/P ratio of approximately 2 for an IgG antibody, a 6:1 molar ratio of dye to antibody in the reaction mixture is often recommended. scientificlabs.com

The reaction pH also plays a crucial role in labeling efficiency. scientificlabs.comlumiprobe.com Optimal labeling with NHS esters generally occurs at a pH between 8.3 and 9.3. interchim.frscientificlabs.com Lower pH values can significantly decrease the reaction rate, requiring longer incubation times. scientificlabs.com

Probe Design and Linker Chemistry for Specific Applications

The design of the probe, including the nature of the linker connecting Cy3B to the biomolecule, is critical for the success of specific applications. nih.govtum.de The linker can influence the mobility of the dye and its interaction with the target molecule and surrounding environment. nih.gov

For oligonucleotide probes, the use of short, rigid linkers is often preferred to minimize dye-DNA interactions and reduce fluorescence quenching. nih.govresearchgate.net In contrast, longer, more flexible linkers may be desirable in other contexts to allow the dye to sample a larger volume of space. nih.gov The choice of linker chemistry is also important for enabling specific conjugation strategies, such as click chemistry, which offers an alternative to NHS ester labeling. researchgate.netsoton.ac.uk

In the context of FRET-based assays, the distance between the donor and acceptor fluorophores is critical and is dictated by the probe design and linker chemistry. atto-tec.com The development of cleavable linkers, which can be broken by specific enzymes or changes in pH, has also expanded the applications of fluorescent probes in areas like chemical proteomics. tum.dersc.org

Impact of Linker Length and Rigidity on Probe Performance

The performance of fluorescent probes utilizing this compound is critically influenced by the characteristics of the linker that connects the dye to the biomolecule, typically an oligonucleotide. The linker's length and rigidity are key determinants of the probe's photophysical properties, including fluorescence quantum yield, lifetime, and its effectiveness in applications like Förster Resonance Energy Transfer (FRET).

Research has shown that the use of rigid linkers, such as an ethynyl (B1212043) linker, to attach Cy3B to a nucleobase can minimize undesirable interactions between the dye and the DNA, as well as between adjacent dyes. nih.gov This rigidity helps to reduce fluorescence quenching, leading to a more stable and brighter signal. nih.gov The conformationally locked structure of Cy3B itself prevents photo-isomerization, a common cause of fluorescence loss in other cyanine dyes, and a rigid linker further enhances this stability by restricting the dye's mobility. nih.govgenelink.comacs.org

In the context of FRET-based assays, linker length is a crucial parameter for accurate distance measurements. Short linkers are generally required for measuring short intermolecular distances, as longer linkers can be comparable in length to the distance being measured, introducing imprecision. nih.gov When donor and acceptor dyes are in close proximity, long, flexible linkers can allow the dyes to come into direct contact, leading to contact quenching and a paradoxical loss of fluorescence. nih.gov

Conversely, some studies have revealed a more complex relationship. For instance, in gas-phase FRET experiments, an increase in FRET efficiency was observed with increasing linker length. chemrxiv.org This was attributed to a population shift towards smaller donor-acceptor separations for longer linkers. chemrxiv.org Furthermore, it has been observed that shorter linkers can sometimes lead to a reduced fluorescence lifetime of the donor dye, possibly due to increased interactions between the fluorophore and the peptide or nucleic acid backbone, which promotes non-radiative decay pathways. chemrxiv.org The fluorescence quantum yield and lifetime of cyanine dyes like Cy3, a close structural relative of Cy3B, have been shown to be dependent on the specific type of linker used for attachment to DNA. cambridge.org

Table 1: Influence of Linker Properties on Cy3B Probe Performance

Linker Property Observation Impact on Performance Source(s)
Rigidity Use of a rigid ethynyl linker between the dye and nucleobase. Minimizes dye-dye and dye-DNA interactions, reducing fluorescence quenching. nih.gov
Rigidity Imposes restrictions on dye mobility. Allows for FRET measurements at shorter dye-acceptor distances as contact quenching is prevented. nih.gov
Length (Short) Required when measuring short distances in DNA. Improves accuracy of FRET distance measurements by providing better-defined dye positions. nih.gov
Length (Long) Can be comparable to the dye separation at short distances. Can lead to contact quenching between fluorophores, causing low fluorescence. nih.gov

| Length (Increasing) | Observed to increase FRET efficiency in gas-phase studies. | May promote a population shift toward smaller donor-acceptor separations. | chemrxiv.org |

Design of Fluorogenic DNA Probes (e.g., Molecular Beacons, Taqman Probes)

This compound is a highly suitable fluorophore for the design of various fluorogenic DNA probes due to its exceptional brightness and photostability. genelink.combiosyn.com These probes are engineered to produce a fluorescent signal only upon binding to a specific target sequence, making them invaluable tools in molecular biology. Common examples include TaqMan probes and Molecular Beacons. genelink.combiosyn.com

TaqMan Probes: A TaqMan probe is a linear oligonucleotide designed with a fluorophore at the 5' end and a quencher at the 3' end. genelink.com During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and generating a detectable signal. A Taqman probe has been synthesized using a Cy3B phosphoramidite at the 5'-end and an internal Black Hole Quencher 2 (BHQ2). nih.gov BHQ2 is an excellent quencher for Cy3B due to the significant overlap of its absorption spectrum with Cy3B's emission spectrum. nih.govgenelink.combiosyn.com

Molecular Beacons: Molecular Beacons are oligonucleotide probes that form a stem-loop (hairpin) structure in their free state. nih.gov The fluorophore is attached to one end of the oligonucleotide and a quencher to the other. In the hairpin conformation, the fluorophore and quencher are held in close proximity, resulting in efficient quenching of the fluorescence. nih.gov When the probe sequence in the loop hybridizes to its target DNA or RNA, the beacon undergoes a conformational change that separates the fluorophore and quencher, leading to a strong fluorescent signal. nih.gov

Several designs of Cy3B-based Molecular Beacons have been developed. A conventional design utilizes Cy3B at the 5'-end and a DABCYL quencher at the 3'-end. nih.gov DABCYL has been established as a suitable contact quencher for Cy3B, with minimal unwanted FRET quenching when the beacon is in its open, fluorescent state. nih.gov A more advanced design is the dual-fluorophore Molecular Beacon, where Cy3B is incorporated at both the 5' and 3' ends. nih.gov This design was found to be superior in performance compared to the corresponding Cy3B/DABCYL beacon. nih.gov

Table 2: Examples of Cy3B-Based Fluorogenic Probe Designs

Probe Type Fluorophore Quencher Key Design Features Source(s)
TaqMan Probe 5'-Cy3B Internal BHQ2 BHQ2 was chosen for its strong absorbance at the emission wavelength of Cy3B. The fluorophore is at the 5'-end for efficient cleavage by DNA polymerase. nih.gov
Molecular Beacon 5'-Cy3B 3'-DABCYL DABCYL acts as an efficient contact quencher for Cy3B in the closed (hairpin) state. nih.gov

| Dual-Fluorophore Molecular Beacon | 5'-Cy3B | 3'-Cy3B | Utilizes Cy3B as both the fluorophore and a self-quencher in the closed state; found to be superior to the Cy3B/DABCYL design. | nih.gov |

Table 3: Mentioned Compounds

Compound Name
8-oxoG (8-oxoguanine)
BHQ2 (Black Hole Quencher 2)
biotin-dT
Cy3
This compound
Cy5
DABCYL
deoxyribose
GAPDH (glyceraldehyde 3-phosphate dehydrogenase)
streptavidin
survivin
TAT-1 peptide

Future Perspectives in Cy3b Nhs Ester Enabled Research

Emerging Applications in Quantitative Biology and Nanotechnology

The robustness of Cy3B NHS ester makes it an invaluable fluorophore for emerging applications that demand precise and stable measurements at the molecular level.

In quantitative biology , Cy3B is integral to single-molecule studies that elucidate the dynamics of biological processes. Its brightness and stability are particularly advantageous for single-molecule Förster Resonance Energy Transfer (smFRET), a technique often described as a "spectroscopic nano-ruler." aip.org This method allows researchers to measure nanometer-scale distances and observe real-time conformational changes within individual biomolecules like proteins and nucleic acids. aip.orgnih.gov For example, smFRET has been employed to monitor the intricate interactions between proteins and DNA. nih.gov Beyond FRET, Cy3B is used in Protein-Induced Fluorescence Enhancement (PIFE), a single-molecule technique that circumvents the need for protein labeling and is highly sensitive to distance changes below 4 nm, a range where FRET is often less effective. nih.gov

In the field of nanotechnology , while the traditional post-synthetic labeling requirement of this compound has presented some limitations, new synthetic methodologies are broadening its applicability. nih.govnih.gov The development of phosphoramidite (B1245037) monomers of Cy3B allows for its direct incorporation into DNA strands during synthesis, facilitating the construction of complex DNA-based nanostructures and devices. nih.govnih.gov This opens up new avenues for using Cy3B in DNA nanotechnology. nih.gov Furthermore, the principle of using NHS esters to label nanoparticles, as demonstrated with the related Cy3 dye for tracking proteinoid nanocarriers, is directly transferable to Cy3B, leveraging its superior fluorescence for creating brighter and more easily traceable nanosystems for applications in drug release and materials science. researchgate.netbiochempeg.com

Integration with Novel Imaging Modalities and Detection Systems

The spatial resolution of traditional fluorescence microscopy is constrained by the diffraction of light. microscopyu.com this compound is playing a pivotal role in the adoption and refinement of super-resolution imaging techniques that overcome this fundamental limit.

Cy3B is a preferred dye for Stochastic Optical Reconstruction Microscopy (STORM) , a super-resolution method that builds an image by precisely localizing individual fluorescent molecules that are switched on and off. researchgate.net In many STORM applications, Cy3B functions as an "activator" dye paired with a "reporter" dye like Cy5 or Alexa Fluor 647. microscopyu.comnih.gov Excitation of the Cy3B activator helps to return the reporter dye from a non-fluorescent (dark) state to a fluorescent one, a critical step in the imaging process. microscopyu.com The dye pair Alexa Fluor 647/Cy3B is regarded as one of the best combinations for performing two-color dSTORM. nih.gov

The utility of Cy3B extends to other super-resolution modalities, including Stimulated Emission Depletion (STED) microscopy . nih.gov Moreover, it is proving essential for emerging hybrid techniques like Expansion Microscopy-STORM (Ex-STORM) . This method physically expands the biological sample before imaging, but the process can bleach many fluorophores. researchgate.net Cy3B's resilience to the chemical steps involved in expansion preserves the fluorescent signal, enabling super-resolution imaging of the enlarged sample. researchgate.net These integrations highlight a clear trend toward incorporating Cy3B into advanced imaging platforms to achieve unprecedented levels of molecular detail. baseclick.eu

Translational Research Potential in Advanced Diagnostic Tools (excluding clinical human trials)

The superior fluorescence of Cy3B is being harnessed to develop more sensitive and specific research-grade diagnostic tools. The creation of new Cy3B monomers has been a key enabler, allowing for the synthesis of sophisticated oligonucleotide probes that were previously difficult to obtain. nih.gov

These advanced probes include:

Taqman probes

Scorpions

HyBeacons

These Cy3B-labeled probes have been successfully applied in research settings for mutation detection. nih.govnih.gov A notable finding is that a molecular beacon designed with two Cy3B fluorophores showed superior performance compared to a conventional beacon using a Cy3B and a DABCYL quencher, indicating a path toward more sensitive nucleic acid detection assays. nih.govnih.gov This enhanced performance is critical for the development of next-generation diagnostic platforms that can detect biomarkers with higher precision. medilumine.com Real-time imaging using such highly fluorescent probes in research models can serve as a powerful companion diagnostic system, aiding in the evaluation and development of new therapeutic strategies. acs.org

Continued Development of Cy3B Derivatives for Specialized Research Demands

To meet the evolving needs of researchers, the chemical toolkit for Cy3B is continuously expanding. Historically, Cy3B was primarily available as an NHS ester or a maleimide (B117702) derivative, which required coupling to biomolecules after their synthesis. nih.gov This "post-synthetic" labeling approach can be inefficient and limits the complexity of probes that can be created. nih.gov

A significant breakthrough has been the development of a "molecular toolkit" of Cy3B phosphoramidite monomers . nih.govnih.gov These reagents allow for the direct incorporation of Cy3B into oligonucleotides during automated solid-phase synthesis. nih.gov This innovation simplifies the production of custom DNA and RNA probes, including those containing multiple Cy3B units or a combination of different dyes, thereby expanding the potential applications of this important fluorophore. broadpharm.comnih.gov

Compound Information Table

Q & A

Basic Research Questions

Q. How do I design a conjugation protocol for Cy3B NHS Ester with amine-containing biomolecules (e.g., proteins, peptides)?

  • Methodological Answer : this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.0–9.0). Use a 5–10-fold molar excess of dye to protein to maximize labeling efficiency while minimizing aggregation. Quench unreacted NHS esters with Tris buffer (pH 8.0) and purify conjugates using size-exclusion chromatography or dialysis .
  • Key Data : For a 1 mg/mL protein solution, a 10:1 dye-to-protein molar ratio typically achieves >90% labeling efficiency .

Q. What solvents are optimal for dissolving this compound, and how do solvent choices affect reaction efficiency?

  • Methodological Answer : Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve this compound. Avoid aqueous buffers during initial dissolution to prevent premature hydrolysis of the NHS ester. After dissolution, dilute in a reaction buffer (e.g., PBS, pH 7.4) to maintain solubility and reactivity .
  • Key Data : DMSO concentrations >10% in the final reaction mixture can denature proteins; maintain DMSO at ≤5% (v/v) .

Q. How should this compound be stored to preserve stability, and what are the signs of degradation?

  • Methodological Answer : Store lyophilized powder at –20°C in a desiccator. Reconstituted dye in DMSO should be aliquoted, stored at –80°C, and shielded from light. Degradation is indicated by color fading (from deep red to pink) or reduced labeling efficiency .

Advanced Research Questions

Q. How can I resolve contradictions in fluorescence intensity data when using this compound in live-cell imaging vs. fixed-cell assays?

  • Methodological Answer : Fluorescence intensity discrepancies may arise from environmental factors (e.g., pH, redox state) or quenching in live cells. For fixed cells, optimize permeabilization conditions (e.g., 0.1% Triton X-100) to ensure dye accessibility. Validate using a control dye (e.g., FITC) and quantify intensity via confocal microscopy with standardized exposure settings .
  • Key Data : Cy3B’s quantum yield (0.65 in PBS) decreases by ~15% in acidic intracellular compartments (pH <6.0) .

Q. What experimental strategies mitigate photobleaching of this compound during long-term super-resolution microscopy?

  • Methodological Answer : Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) and reducing agents (e.g., β-mercaptoethanol) to minimize photobleaching. Limit laser power to ≤10% of maximum and employ time-lapse imaging with intermittent illumination .
  • Key Data : Cy3B exhibits 2× greater photostability than Cy3 under identical imaging conditions (t½ = 120 s vs. 60 s) .

Q. How do I validate the specificity of Cy3B-labeled probes in competitive binding assays (e.g., GPCR studies)?

  • Methodological Answer : Perform blocking experiments with unlabeled ligands to confirm competitive displacement of Cy3B-labeled probes. Use fluorescence anisotropy to distinguish bound vs. free dye, and validate with negative controls (e.g., cells lacking target receptors) .
  • Key Data : In GPCR-MC4R binding assays, a 50% reduction in anisotropy signals specificity when unlabeled ligand is added at 100× molar excess .

Q. Why does this compound show variable labeling efficiency in complex biological matrices (e.g., serum-containing media)?

  • Methodological Answer : Serum proteins (e.g., albumin) compete with target biomolecules for amine-reactive dyes. Pre-purify the target molecule or perform labeling in serum-free buffers. Alternatively, use a centrifugal filter (10 kDa cutoff) to remove excess serum proteins post-labeling .

Methodological Considerations for Data Interpretation

Q. How do I address unexpected fluorescence quenching in Cy3B-labeled nucleic acid probes?

  • Troubleshooting Steps :

Check for intramolecular interactions (e.g., dye-DNA stacking) via UV-Vis spectroscopy (shift in λmax indicates aggregation).

Optimize probe design by increasing linker length between Cy3B and the oligonucleotide.

Validate using Förster resonance energy transfer (FRET) with a compatible acceptor dye .

Q. What statistical approaches are suitable for analyzing Cy3B-based fluorescence microscopy datasets?

  • Recommendations : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal intensity distributions. For time-lapse data, apply linear mixed-effects models to account for intra-sample variability. Open-source tools like ImageJ/Fiji or Python’s SciKit-Image are recommended for batch processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.